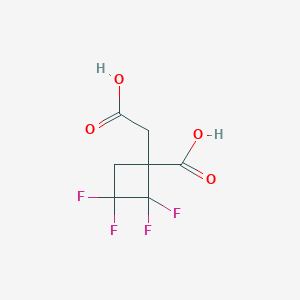

Ácido 1-(carboximetil)-2,2,3,3-tetrafluorociclobutano-1-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carboxymethyl derivatives, like carboxymethyl cellulose (CMC), are widely used in various industries due to their non-toxicity, good biodegradability, good biocompatibility, and low immunogenicity . They are often used as viscosity modifiers or thickeners and emulsifiers .

Synthesis Analysis

The synthesis of carboxymethyl derivatives often involves the conversion of cellulose into alkaline cellulose, which then has its hydroxyl groups substituted by carboxymethyl groups . The reaction parameters can be optimized to achieve a high degree of substitution .

Molecular Structure Analysis

Carboxymethyl derivatives have a cellulose backbone made up of glucopyranose monomers, with carboxymethyl groups (-CH2-COOH) bound to some of the hydroxyl groups .

Chemical Reactions Analysis

The chemical reactions of carboxymethyl derivatives can be complex and depend on the specific compound and conditions. For example, carboxymethyl cellulose can form hydrogels when crosslinked with polycarboxylic acids such as citric acid and fumaric acid .

Physical and Chemical Properties Analysis

Carboxymethyl derivatives are known for their high water content, high porosity, and soft consistency . They can form various physical forms, including plates, particles, nanoparticles, coatings, and films .

Aplicaciones Científicas De Investigación

Hidrogelés Biomédicos

Descripción general: Los hidrogelés basados en materiales naturales y biodegradables han ganado un interés significativo en el campo médico. El CMCFCA, cuando se combina con un agente de reticulación no convencional llamado ácido fítico, forma hidrogelés reticulados físicamente.

Puntos Clave:- Biocompatibilidad: Los estudios con células de fibroblastos demuestran una mejor viabilidad celular, destacando el potencial de estos hidrogelés como andamios terapéuticos para la ingeniería de tejidos de la piel .

Solubilizador en Formulaciones Farmacéuticas

El CMCFCA puede actuar como solubilizador, modulando la solubilidad, la lipofilia y la permeación celular para diversas clases de fármacos, incluidos los antibióticos y los antihistamínicos .

Tratamiento de Agua

Los compuestos híbridos basados en CMCFCA, especialmente los hidrogelés, han demostrado ser prometedores en la eliminación de contaminantes colorantes, iones metálicos inorgánicos (incluidos los metales pesados) e incluso radionucleidos de aguas contaminadas .

Síntesis Orgánica

Los derivados del CMCFCA pueden emplearse en síntesis orgánica. Por ejemplo, presentan respuestas colorimétricas y fluorogénicas agudas en condiciones fisiológicas y en aditivos alimentarios .

Síntesis de Hidrogels

El quitosán carboximetil (CMCS), un derivado del quitosán, se utiliza ampliamente para la síntesis de hidrogelés debido a su solubilidad en agua, biocompatibilidad y biodegradabilidad. Los hidrogelés basados en CMCFCA entran en esta categoría .

Otras Aplicaciones

Aunque no es exhaustivo, el CMCFCA puede encontrar uso en otras áreas como la ciencia de los materiales, la catálisis y la modificación de superficies. La investigación adicional podría descubrir aplicaciones adicionales.

En resumen, el ácido 1-(carboximetil)-2,2,3,3-tetrafluorociclobutano-1-carboxílico es prometedor en diversos campos, desde la ingeniería biomédica hasta la remediación ambiental. Los investigadores continúan explorando su potencial, y sus propiedades únicas lo convierten en un compuesto emocionante para la investigación científica. 🌟

Mecanismo De Acción

Target of Action

Carboxymethyl derivatives like carboxymethyl cellulose (cmc) are known to interact with various biological targets . For instance, CMC binds to the surface of corneal epithelial cells via its glucopyranose subunits binding to glucose receptors .

Mode of Action

Carboxymethyl derivatives are known to interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the physical properties of the target, such as viscosity and stability .

Biochemical Pathways

Carboxymethyl derivatives are known to interact with various biochemical pathways . For instance, carboxymethyl cellulose can affect the regulation of glycolysis .

Pharmacokinetics

Carboxymethyl derivatives like carboxymethyl cellulose have been studied for their pharmacokinetic properties . For instance, carboxymethyl cellulose has been found to have a residence time of approximately 2 hours when bound to corneal cells .

Result of Action

Carboxymethyl derivatives are known to have various effects, such as modifying the physical properties of their targets and affecting biochemical pathways .

Action Environment

Carboxymethyl derivatives like carboxymethyl cellulose have been studied for their responses to environmental factors . For instance, the yield of carboxymethyl cellulose can be enhanced by optimizing cultural conditions .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4O4/c8-6(9)2-5(4(14)15,1-3(12)13)7(6,10)11/h1-2H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKRJRDYSVNZCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1(F)F)(F)F)(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2417195.png)

![3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2417197.png)

![2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide](/img/structure/B2417198.png)

![(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2417199.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2417202.png)

![methyl 6-acetyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2417205.png)

![3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2417208.png)

![3-(Difluoromethyl)-1-[(4-ethenylphenyl)methyl]pyrazole-4-carboxylic acid](/img/structure/B2417216.png)

![5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B2417217.png)